molecular formula C11H11BrO3 B2535119 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2551116-24-4

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2535119
CAS No.: 2551116-24-4
M. Wt: 271.11
InChI Key: DHTLZEJRTORWIR-DGFRNANFSA-N
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Description

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This molecule features a cyclobutane ring substituted with both a carboxylic acid and a hydroxy group, making it a versatile scaffold for further synthetic modification. The presence of the 3-bromophenyl group is particularly valuable in medicinal chemistry, as it can act as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to generate a diverse array of biaryl analogs for structure-activity relationship (SAR) studies . Compounds with strained ring systems like cyclobutanes are of significant interest in drug discovery due to their rigid, defined conformations and potential to improve the properties of drug candidates . Research into similar phenyl-carboxylic acid derivatives has demonstrated their relevance in the synthesis of novel compounds with antiproliferative activities, suggesting potential applications in oncology research . Furthermore, such advanced chemical intermediates are frequently investigated as key building blocks in the development of potential therapeutic agents, including inhibitors of specific biological targets . This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTLZEJRTORWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 3-(phenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic Acid

  • Structure : Replaces the 3-bromophenyl group with a difluoromethyl group.
  • Molecular Weight : 166.12 g/mol (C₆H₈F₂O₃) .
  • Key Differences: The absence of an aromatic ring reduces steric bulk and alters electronic properties.

1-(3-Bromophenyl)-3,3-Dimethoxycyclobutane-1-carboxylic Acid

  • Structure : Contains a 3-bromophenyl group but replaces the hydroxy group with two methoxy substituents.
  • Molecular Weight : 315.16 g/mol (C₁₃H₁₅BrO₄) .
  • Key Differences : Methoxy groups increase hydrophobicity and may reduce hydrogen-bonding capacity compared to the hydroxy analog.

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-carboxylic Acid

  • Structure : Substitutes bromine with chlorine and adds a methyl group at the 3-position.
  • Molecular Weight : 224.69 g/mol (C₁₂H₁₃ClO₂) .
  • Key Differences : Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce steric hindrance and alter binding interactions.

1-(3-Cyanophenyl)-3-Hydroxycyclobutane-1-carboxylic Acid

  • Structure: Replaces bromine with a cyano group.
  • Molecular Weight: 217.22 g/mol (C₁₂H₁₁NO₃) .
  • Key Differences: The electron-withdrawing cyano group may enhance the acidity of both the carboxylic acid and hydroxy groups.

Non-Cyclobutane Halogenated Compounds

Halogen-Substituted Chalcones

  • Examples :
    • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)
    • (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)
  • Key Data :
    • Cytotoxicity (MCF-7 Cells) : IC₅₀ = 42.22 μg/mL (C3) and 22.41 μg/mL (C4) .
    • Synthesis Yield : 62.32% (C3) and 55.32% (C4) via microwave-assisted Claisen-Schmidt condensation .
  • Structural Contrast : Chalcones feature α,β-unsaturated ketone scaffolds instead of cyclobutane rings. The 3-bromophenyl group in these compounds enhances cytotoxicity, suggesting that bromine’s electronic effects may stabilize interactions with biological targets .

1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide

  • Structure : Cyclopropene ring with a 3-bromophenyl group and amide functionality.
  • Key Data : Melting point = 102.2–102.5°C; synthesis yield = 77% via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀) Synthesis Yield/Notes
3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁BrO₃ 271.1 3-Bromophenyl, hydroxy, carboxylic acid N/A Discontinued
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid C₆H₈F₂O₃ 166.12 Difluoromethyl, hydroxy, carboxylic acid N/A No bioactivity data
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid C₁₃H₁₅BrO₄ 315.16 3-Bromophenyl, dimethoxy, carboxylic acid N/A Commercial availability
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on C₁₆H₁₃BrO 301.19 3-Bromophenyl, α,β-unsaturated ketone 42.22 μg/mL (MCF-7) 62.32% yield

Key Research Findings

Substituent Effects: Bromine’s presence in chalcones (e.g., C3 and C4) correlates with potent cytotoxicity, suggesting its role in enhancing bioactivity through electronic or steric effects .

Scaffold Influence :

  • Cyclobutane derivatives generally exhibit higher rigidity compared to chalcones, which may influence binding specificity in biological systems.
  • The strained cyclopropene ring in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide increases reactivity but reduces stability .

Synthetic Accessibility :

  • Microwave-assisted synthesis improved yields for chalcone derivatives (55–87%) , whereas cyclobutane derivatives often require specialized ring-forming reactions (e.g., [2+2] cycloadditions), which are less described in the available evidence.

Biological Activity

Overview of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

This compound is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures often exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H10_{10}BrO2_2
  • Molecular Weight : 272.10 g/mol
  • Functional Groups : Hydroxy group (-OH), carboxylic acid (-COOH), and bromophenyl moiety.

Antimicrobial Activity

Compounds with bromophenyl groups are often studied for their antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity and bioactivity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

Anticancer Activity

Research indicates that cyclobutane derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl group may also play a role in enhancing the selectivity of these compounds towards cancer cells.

Case Study : A study investigating similar cyclobutane derivatives found that they significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Activity

The carboxylic acid functional group is known for its ability to modulate inflammatory responses. Studies on related compounds have demonstrated their efficacy in reducing cytokine production and inhibiting pathways associated with inflammation.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of cyclobutane acids to explore their biological activities further. In vitro assays have been conducted to evaluate their effectiveness against various cancer cell lines and microbial strains.

Summary of Findings

  • Synthesis : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Assays : In vitro assays indicate potential for antimicrobial and anticancer activity.
  • Mechanistic Insights : Preliminary studies suggest that these compounds may act through multiple pathways, including apoptosis induction and inhibition of cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves coupling 3-bromophenylboronic acid (e.g., via Suzuki-Miyaura cross-coupling ) with a cyclobutane precursor. Optimization may include varying catalysts (e.g., Pd(PPh₃)₄), reaction temperatures (80–120°C), and pH control to stabilize intermediates. Purification via recrystallization (e.g., using ethanol/water mixtures, as suggested for biphenylcarboxylic acid derivatives ) or preparative HPLC can improve yield. Monitor reaction progress using TLC with UV visualization or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~2.5–4.0 ppm for ring protons) and hydroxy group (broad singlet at δ ~1.5–3.0 ppm ). Compare with analogs like 3-Bromophenylacetic acid (δ 3.6 ppm for CH₂COOH ).
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br ).

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Use accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity (40–75% RH) to assess degradation. Purity can be verified via HPLC with a C18 column (e.g., 95:5 water/acetonitrile + 0.1% TFA, monitoring at 254 nm ). For long-term storage, lyophilize the compound and store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What computational approaches can predict the stereochemical outcome of the hydroxy group in the cyclobutane ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereoselectivity. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate configurations . For example, the hydroxy group’s axial/equatorial preference can be analyzed using torsional strain energy calculations .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via ¹H NMR or UV-Vis spectroscopy. Compare with analogs like 3-(3-Bromophenyl)-1H-pyrazole (steric hindrance from the pyrazole ring ) to isolate electronic vs. steric contributions. Isotopic labeling (e.g., ²H at the cyclobutane position) can track regioselectivity .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR splitting patterns) and computational predictions?

  • Methodological Answer : Use dynamic NMR (DNMR) to assess conformational exchange effects on splitting patterns. For example, variable-temperature NMR (e.g., −40°C to 80°C) can reveal slow vs. fast exchange regimes. Cross-validate with NOESY/ROESY to confirm spatial proximity of protons . Adjust computational models to include solvent effects (e.g., PCM for DMSO/water) and explicit hydrogen bonding .

Q. What strategies are effective for analyzing degradation products under oxidative conditions?

  • Methodological Answer : Subject the compound to forced oxidation (e.g., H₂O₂, UV light) and analyze via LC-MS/MS. Use fragmentation patterns to identify products (e.g., debromination or ring-opening derivatives). Compare with reference standards like 3-Bromobenzaldehyde (oxidative byproduct ). Quantify degradation using calibration curves and stability-indicating assays .

Methodological Notes

  • Synthesis : Prioritize air-free techniques (Schlenk line) for moisture-sensitive intermediates .
  • Characterization : Cross-reference with structurally related compounds (e.g., biphenylcarboxylic acids ) for spectral assignments.
  • Data Validation : Use orthogonal methods (e.g., X-ray crystallography for absolute configuration ) to resolve ambiguities in stereochemical analysis.

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